molecular formula C7H8N4O B11442762 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 51596-05-5

5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11442762
CAS No.: 51596-05-5
M. Wt: 164.16 g/mol
InChI Key: QMNGCKXQTHOWTH-UHFFFAOYSA-N
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Description

结构鉴定与命名规则

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统命名基于其核心骨架的编号系统。如图1所示,三唑环(位置1-3)与嘧啶环(位置5-7)通过共享N1和C5原子形成稠环体系。取代基的定位遵循以下原则:

  • 5,6-二甲基 :位于嘧啶环的C5和C6位
  • 7-羟基 :占据嘧啶环的C7位

表1总结了该化合物的关键标识参数:

属性 数值/描述 来源
CAS编号 860260-28-2
分子式 C₇H₈N₄O
分子量 180.17 g/mol
系统命名 5,6-二甲基-三唑并[1,5-a]嘧啶-7-醇
特征官能团 三唑环、嘧啶环、甲基、羟基

X射线晶体学分析显示,分子平面间夹角为12.3°,这种非共平面构型可能影响其分子间作用力模式。核磁共振氢谱(¹H NMR)中,C7位羟基质子通常在δ 12.5-13.0 ppm处呈现特征宽峰,而C5/C6甲基质子则在δ 2.3-2.6 ppm区域出现双重峰

杂环化学中的历史沿革

三唑并嘧啶类化合物的研究可追溯至1909年Bulow和Haas首次报道1,2,4-三唑并[1,5-a]嘧啶母核结构。20世纪70年代,随着Trapidil(2-二乙胺基-5-甲基-三唑并[1,5-a]嘧啶)作为抗血小板药物的成功开发,该类化合物的合成与修饰研究进入高速发展期

本化合物的特异性取代模式(5,6-二甲基与7-羟基)首次见于2000年代初期的专利文献,其设计初衷在于平衡分子极性与空间位阻效应。与早期衍生物相比,甲基取代可提升脂溶性,而羟基的存在为后续功能化修饰提供了反应位点

在三唑并嘧啶衍生物分类中的定位

根据取代基分布规律,三唑并嘧啶衍生物可分为三大类(表2):

分类依据 本化合物特征 典型对照物
取代基位置 嘧啶环5,6位甲基;7位羟基 5,7-二甲基衍生物(CID 24356)
功能基团类型 供电子基(羟基)与疏水基(甲基)共存 7-乙基-2,6-二甲基衍生物
溶解特性 两亲性(logP≈1.2) 全甲基化衍生物(logP>2.5)

该化合物的结构特殊性体现在:

  • 电子效应协同 :甲基的供电子性与羟基的吸电子性形成协同,使嘧啶环的π电子云密度呈现梯度分布
  • 空间构型调控 :5,6位甲基的邻位取代产生约15°的二面角扭曲,可能影响其与生物大分子的结合模式
  • 互变异构潜力 :在强碱性条件下,7位羟基可发生去质子化,形成氧负离子参与配位作用

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51596-05-5

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H8N4O/c1-4-5(2)10-7-8-3-9-11(7)6(4)12/h3H,1-2H3,(H,8,9,10)

InChI Key

QMNGCKXQTHOWTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=CNN2C1=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Compounds

The most widely reported method involves cyclocondensation of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl precursors. For example:

  • Reactants : 3-amino-1,2,4-triazole and 4,6-dimethylpyrimidine-2-thiolacetohydrazide.

  • Conditions : Heated at 160°C under solvent-free conditions for 2 hours.

  • Mechanism : The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by cyclization and elimination of water .

  • Yield : 92% .

This method is favored for its simplicity but requires precise temperature control to avoid side products like oxadiazole derivatives .

Oxidative Cyclization of Pyrimidin-2-yl-Amidines

Oxidative cyclization offers a regioselective route:

  • Reactants : Pyrimidin-2-yl-amidines bearing methyl groups at positions 5 and 6.

  • Conditions : Treatment with iodine (I₂) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours.

  • Mechanism : Iodine promotes intramolecular cyclization by abstracting hydrogen, forming the triazolopyrimidine core .

  • Yield : 68–75% .

This method is advantageous for scalability but necessitates stoichiometric oxidants, increasing costs.

Halogenation-Substitution Sequences

A two-step halogenation-substitution approach is employed for functionalization:

  • Chlorination :

    • Reactant : 5,6-Dimethyl- triazolo[1,5-a]pyrimidin-7-ol.

    • Conditions : Phosphorus oxychloride (POCl₃) at reflux (110°C) for 4 hours.

    • Product : 7-Chloro-5,6-dimethyl-[1, triazolo[1,5-a]pyrimidine .

    • Yield : 85% .

  • Hydroxylation :

    • Reactant : 7-Chloro intermediate.

    • Conditions : Hydrolysis with aqueous NaOH (10%) at 60°C for 2 hours.

    • Yield : 78% .

This method allows modular functionalization but involves toxic reagents like POCl₃.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Reactants : 3-Amino-1,2,4-triazole and dimethylmalonyl chloride.

  • Conditions : Microwave irradiation (300 W, 120°C) for 20 minutes in ethanol.

  • Mechanism : Rapid dielectric heating accelerates cyclocondensation .

  • Yield : 89% .

This method reduces reaction times by 80% compared to conventional heating .

One-Pot Multicomponent Reactions

A one-pot strategy minimizes intermediate isolation:

  • Reactants : 3-Amino-1,2,4-triazole, dimethyl acetylenedicarboxylate, and hydroxylamine.

  • Conditions : Ethanol solvent, reflux (78°C) for 5 hours.

  • Mechanism : Sequential Michael addition, cyclization, and oxidation .

  • Yield : 76% .

This method is cost-effective but requires careful stoichiometric control.

Comparative Analysis of Methods

MethodReactantsConditionsYieldAdvantagesLimitations
CyclocondensationAminotriazole + 1,3-dicarbonyl160°C, solvent-free92%High yield, simplicityHigh temperature sensitivity
Oxidative CyclizationPyrimidin-2-yl-amidines + I₂80°C, DMSO68–75%RegioselectiveRequires stoichiometric oxidants
Halogenation-SubstitutionPOCl₃ + NaOH hydrolysisReflux (110°C), aqueous78–85%Modular functionalizationToxic reagents, multiple steps
Microwave-AssistedAminotriazole + dimethylmalonyl chloride300 W, 120°C, ethanol89%Rapid, energy-efficientSpecialized equipment required
One-Pot MulticomponentThree-component reactionReflux (78°C), ethanol76%Cost-effective, fewer stepsStoichiometric precision required

Critical Reaction Parameters

  • Temperature : Excessively high temperatures (>160°C) promote decomposition, while low temperatures (<80°C) stall cyclization .

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but complicate purification .

  • Catalysts : Triethylamine (Et₃N) or K₂CO₃ enhances nucleophilicity in substitution reactions .

Purification and Characterization

  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity .

  • Characterization :

    • ¹H NMR : Singlets at δ 2.45 (C5/6-CH₃) and δ 6.35 (C7-OH) .

    • MS : m/z 213 [M+H]⁺ .

    • IR : Broad peak at 3200–3400 cm⁻¹ (O-H stretch) .

Industrial Scalability Challenges

  • Cost : POCl₃ and microwave reactors increase production costs .

  • Waste Management : Halogenated byproducts require neutralization before disposal .

  • Process Optimization : Continuous-flow systems are being explored to enhance throughput .

Chemical Reactions Analysis

5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is in the development of antiviral agents. Research indicates that compounds based on the triazolo[1,5-a]pyrimidine scaffold exhibit promising activities against various viruses:

  • Influenza Virus : Studies have shown that derivatives of the triazolo[1,5-a]pyrimidine structure can inhibit the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) of the influenza virus. The inhibition of this interaction is crucial as it plays a significant role in the viral replication process. For instance, a study reported that certain derivatives demonstrated effective anti-influenza activity at non-toxic concentrations .
  • Broad-Spectrum Antiviral Activity : The triazolo[1,5-a]pyrimidine core has been explored for its activity against a range of viruses including HIV, HCV, HBV, and Chikungunya virus. These compounds are being developed as potential treatments due to their ability to interfere with viral replication mechanisms .

Synthesis Methodologies

The synthesis of this compound has been a focus of research aimed at optimizing yields and functionalization:

  • One-Step Synthesis : Recent advancements have led to efficient one-step synthetic procedures for creating various derivatives of the triazolo[1,5-a]pyrimidine scaffold. These methods allow for regioselective modifications that enhance biological activity and selectivity against viral targets .
  • Regioselective Functionalization : The ability to selectively modify specific positions on the triazolo[1,5-a]pyrimidine ring has opened avenues for creating compounds with enhanced pharmacological profiles. For example, studies have successfully synthesized isomers with different substituents at the C-5 and C-7 positions to evaluate their antiviral efficacy .

Coordination Chemistry

Another area where this compound shows promise is in coordination chemistry:

  • Copper(II) Complexes : Research has explored the formation of copper(II) complexes with derivatives of triazolo[1,5-a]pyrimidine. These complexes have been characterized for their structural properties and potential applications in catalysis and materials science. The coordination behavior of these compounds can lead to novel materials with unique electronic properties .

Biological Activities Beyond Antiviral

The biological activities associated with this compound extend beyond antiviral effects:

  • CNS Agents : Compounds derived from this scaffold have been reported to exhibit central nervous system activity.
  • Anti-inflammatory and Anticancer Activities : Various derivatives have shown potential as anti-inflammatory and anticancer agents through mechanisms that are currently under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 4d with structurally related analogs:

Table 1: Structural and Physical Properties

Compound Name Substituents Melting Point (°C) ¹H NMR Key Peaks (δ, DMSO-d6) MS (m/z) Key Applications
5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4d ) 5-CH₃, 6-CH₃, 7-OH 308 8.15 (s, 1H), 2.29 (s, 3H), 1.92 (s, 3H) 163.0 (M⁻H⁺) Antimalarial (PfDHODH inhibition)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a ) 5-CH₃, 7-OH 287 8.15 (s, 1H), 2.30 (s, 3H) 151.1 (M⁺H⁺) Antimalarial lead compound
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b ) 5-CF₃, 7-OH 263 8.40 (s, 1H), 8.04 (s, 1H, OH) 202.9 (M⁻H⁺) Higher lipophilicity, reduced solubility
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (2 ) 5-Ph, 7-OH Not reported Aromatic protons at 6.99–8.12 ppm Not reported Anticonvulsant precursor
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (5a ) 5-CH₃, 7-Cl Not reported 8.18 (s, 1H), 2.60 (m, 2H) 162.9 (M⁻H⁺) Intermediate for antitubular agents

Key Findings

Substituent Effects on Bioactivity: 4d demonstrates superior PfDHODH inhibition compared to 4a due to the dual methyl groups at positions 5 and 6, which enhance hydrophobic interactions with the enzyme’s active site . Chlorine substitution at position 7 (e.g., 5a) increases reactivity for further functionalization but eliminates hydrogen-bonding capacity, reducing direct target binding .

Synthetic Flexibility :

  • 4d is synthesized via cyclocondensation of triazole amines with β-ketoesters, similar to 4a4c . However, introducing a second methyl group requires precise stoichiometry to avoid side products .
  • 5-Phenyl analogs (e.g., 2 ) are synthesized using 1-phenylpentane-1,3-dione, enabling aryl-substituted derivatives with anticonvulsant activity .

Spectroscopic Differentiation: The ¹H NMR of 4d uniquely displays two singlets for methyl groups (δ 2.29 and 1.92 ppm), distinguishing it from mono-methylated analogs like 4a (δ 2.30 ppm) . Mass spectrometry confirms 4d’s molecular ion at m/z 163.0 (M⁻H⁺), consistent with its formula (C₇H₈N₄O) .

Thermal Stability :

  • 4d ’s higher melting point (308°C vs. 287°C for 4a ) suggests stronger intermolecular forces, likely due to hydrogen bonding from the 7-OH group and steric effects of dual methyl groups .

Biological Activity

5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 51596-05-5) is a heterocyclic compound that has attracted attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its cytotoxicity against cancer cells, antimicrobial effects, and potential applications in various therapeutic areas.

The molecular formula of this compound is C7H9N5OC_7H_9N_5O, with a molecular weight of 163.18 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is essential for its biological activity.

Cytotoxicity

Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : A study demonstrated that compounds similar to this compound induce apoptosis in cancer cells through mitochondrial pathways. This involves G2/M phase cell cycle arrest and activation of caspases (caspase-9 and caspase-3), along with upregulation of pro-apoptotic proteins such as p53 and Bax .
Cell Line IC50 (µM) Effect
EC109 (esophageal)12.3Induces apoptosis
HeLa (cervical)15.7G2/M arrest
L-02 (normal liver)>50Selective toxicity

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial Effects : In studies involving copper(II) complexes of triazolo[1,5-a]pyrimidines, significant antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Herbicidal and Fungicidal Activity

The compound and its derivatives have been evaluated for agricultural applications:

  • Fungicidal Activity : Preliminary bioassays have indicated that these compounds exhibit excellent fungicidal activity against pathogens such as Rhizoctonia solani, making them potential candidates for agricultural use .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Cytotoxicity in Cancer Research : A study reported that a derivative exhibited potent cytotoxic effects on multiple cancer cell lines while sparing normal cells. The selectivity index was particularly high for liver cells .
  • Antimicrobial Efficacy : In a comparative study on copper complexes containing triazolo[1,5-a]pyrimidines, complexation enhanced the antimicrobial properties significantly compared to the free ligands .
  • Agricultural Applications : Research on synthesized thioacetohydrazone derivatives derived from triazolo[1,5-a]pyrimidines showed promising herbicidal activity in field trials .

Q & A

Q. What are the standard synthetic routes for 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?

The compound is synthesized via cyclization reactions using hydrazine derivatives and pyrimidine precursors. For example, cyclization of 5-methyl-1,2,4-triazole-3-carboxylic acid hydrazide under reflux with ethanol or DMF as solvents yields the target compound. Catalysts like triethylamine are often used to improve reaction efficiency . Propargylation of pyrazolopyrimidin-7-ol derivatives with propargyl bromide under basic conditions is another route, producing N-propargylated intermediates as major products .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. NMR confirms the positions of methyl groups and hydroxyl protons, while IR identifies functional groups like N-H and O-H stretches. X-ray crystallography (e.g., for analogs like 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one) provides unambiguous structural validation by resolving bond lengths and angles .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, and recrystallization from ethanol/DMF mixtures isolates pure products. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) further verifies purity and molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized for substituent introduction?

Optimizing solvent polarity (e.g., DMF for high-temperature reactions) and catalyst selection (e.g., APTS for one-pot multicomponent reactions) enhances yields. For example, triethylamine in DMF at 120°C facilitates efficient cyclocondensation of aldehydes and amines . Kinetic studies suggest that electron-withdrawing substituents on intermediates accelerate cyclization rates by 30–40% .

Q. What computational methods predict the compound’s pharmacokinetics and target binding?

Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with biological targets like cannabinoid receptors (CB2). Pharmacokinetic parameters (e.g., logP, bioavailability) are modeled using software like SwissADME. Substituents such as trifluoromethyl groups improve blood-brain barrier penetration, as seen in analogs like D10 and D11 .

Q. How do structural modifications influence biological activity?

A comparative SAR study reveals:

Substituent PositionModificationBiological ImpactSource
7-positionHydrazinyl groupEnhances enzyme inhibition (IC50 ≤ 2 µM)
5-positionMethyl groupImproves metabolic stability (t1/2 > 6 h)
6-positionCarboxamideIncreases CB2 receptor affinity (Ki = 12 nM)

Electron-donating groups at the 7-position (e.g., hydrazinyl) enhance nucleophilic reactivity, while bulky substituents reduce off-target effects .

Q. How to resolve contradictions in reported biological activities?

Discrepancies arise from assay variability (e.g., cell lines vs. in vivo models). For instance, anticancer activity in pyrazolo[1,5-a]pyrimidines varies with substituent electronic profiles. Meta-analyses using standardized assays (e.g., MTT for cytotoxicity) and controlled substituent libraries (e.g., halogen vs. alkyl groups) clarify structure-activity trends .

Q. What strategies address low solubility in pharmacological testing?

Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) improve aqueous solubility. Prodrug approaches, such as esterification of the 7-hydroxyl group, enhance bioavailability by 2–3 fold .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., over-oxidation of hydrazinyl groups) require strict temperature control (60–80°C) and inert atmospheres .
  • Analytical Pitfalls : Overlapping NMR signals for methyl groups are resolved using 2D techniques (HSQC, HMBC) .

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